Bathochromic Shift in Absorption Maximum vs. 2,5-Dichlorophenyl Analog (Pigment Red 2)
The 2,4-dinitrophenylazo group exerts a stronger electron-withdrawing effect (Hammett σp ≈ 0.78 per nitro group) than the 2,5-dichlorophenyl group (σp ≈ 0.23 for Cl), producing a significant bathochromic shift. Computational predictions and class-level spectral data for analogous Naphthol AS pigments indicate a λmax shift of approximately 30–50 nm toward longer wavelengths, moving the hue from a yellowish-red (typical of Pigment Red 2) to a bluish-red or magenta shade . This shift is consistent with the well-established correlation between electron-withdrawing strength of diazo substituents and the HOMO-LUMO gap in azo chromophores [1].
| Evidence Dimension | Visible absorption maximum (λmax) |
|---|---|
| Target Compound Data | Predicted λmax ~520–540 nm (bluish-red) based on 2,4-dinitrophenylazo chromophore |
| Comparator Or Baseline | Pigment Red 2 (2,5-dichlorophenylazo analog): reported λmax ~480–500 nm (yellowish-red) |
| Quantified Difference | Bathochromic shift of approximately 30–50 nm |
| Conditions | Solution-state UV-Vis spectroscopy; class-level extrapolation from structurally related Naphthol AS monoazo pigments |
Why This Matters
The 30–50 nm bathochromic shift provides access to a bluish-red/magenta hue that cannot be achieved with 2,5-dichloro or 2-chloro analogs, directly affecting color matching in ink and coating formulations.
- [1] Gordon, P. F. & Gregory, P. (1987). Organic Chemistry in Colour. Springer-Verlag, Chapter 3: Substituent Effects in Azo Dyes, pp. 95-110. View Source
